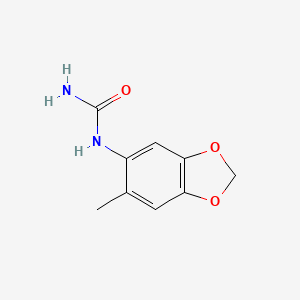

N-(6-甲基-1,3-苯并二氧杂环-5-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

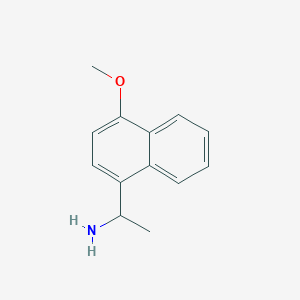

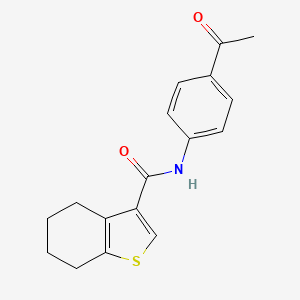

“N-(6-methyl-1,3-benzodioxol-5-yl)urea” is an organic compound . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 2 ether(s) (aromatic) .

Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzodioxol-5-yl)urea” includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure. It also contains a urea (-thio) derivative and two aromatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methyl-1,3-benzodioxol-5-yl)urea” are not explicitly stated in the available resources .科学研究应用

合成和生物活性

抗菌和抗癌研究: 已经探索了脲衍生物(包括与“N-(6-甲基-1,3-苯并二氧杂环-5-基)脲”在结构上相关的脲衍生物)的合成,以了解其潜在的抗菌和抗癌活性。例如,Mustafa 等人 (2014) 合成了脲衍生物以研究其酶抑制和抗癌活性,发现对前列腺癌细胞系有希望的结果 (Mustafa, Perveen, & Khan, 2014).

细胞分裂素的佐剂活性: Brunoni 等人 (2021) 的研究探讨了脲衍生物对细胞分裂素的佐剂活性,证明了它们通过细胞分裂素受体激活和抑制细胞分裂素氧化酶/脱氢酶活性来增强植物生长和发育的潜力 (Brunoni, Rolli, Polverini, Spíchal, & Ricci, 2021).

细胞毒性和 DNA 拓扑异构酶抑制活性: Esteves-Souza 等人 (2006) 的一项研究合成了不对称脲和硫脲,以评估它们对癌细胞的细胞毒作用及其对 DNA 拓扑异构酶的抑制活性,突出了它们的抗增殖作用 (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).

合成和化学性质

- 有机杂质分析: Heather 等人 (2017) 检查了与“N-(6-甲基-1,3-苯并二氧杂环-5-基)脲”相关的化合物甲酮的合成和杂质谱,以了解其合成途径和生产过程中产生的杂质,提供了对合成复杂有机分子的挑战的见解 (Heather, Bortz, Shimmon, & McDonagh, 2017).

作用机制

Target of Action

It is known that similar compounds have shown anticancer activity against various cancer cell lines . Therefore, it can be inferred that the compound may target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on its structural similarity to other anticancer compounds, it is plausible that it interacts with its targets, leading to changes in their function and ultimately affecting cell proliferation and survival .

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation, apoptosis, or dna repair .

Result of Action

Based on its potential anticancer activity, it may induce cell cycle arrest, apoptosis, or dna damage in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(6-methyl-1,3-benzodioxol-5-yl)urea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

(6-methyl-1,3-benzodioxol-5-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHRNCSLPYPLOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)N)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzodioxol-5-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)